![molecular formula C16H17NO3 B2446466 Amino[4-(2-phenylethoxy)phenyl]acetic acid CAS No. 500695-83-0](/img/structure/B2446466.png)
Amino[4-(2-phenylethoxy)phenyl]acetic acid
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Overview
Description
Amino[4-(2-phenylethoxy)phenyl]acetic acid (APEA) is an important molecule in the field of biochemistry. It is a synthetic compound with a wide range of applications in scientific research. APEA has been used in studies to examine the biochemical and physiological effects of compounds on biological systems.
Scientific Research Applications
Green Chemistry Applications
Amino[4-(2-phenylethoxy)phenyl]acetic acid and its derivatives have potential applications in green chemistry, as illustrated by the study on phloretic acid. Phloretic acid, a phenolic compound, is explored as a renewable building block to enhance the reactivity of molecules towards benzoxazine ring formation instead of phenol. This approach demonstrates a sustainable alternative to conventional methods, providing specific properties of benzoxazine to aliphatic molecules or macromolecules, which could be extended to compounds like amino[4-(2-phenylethoxy)phenyl]acetic acid for various material science applications (Acerina Trejo-Machin et al., 2017).
Antioxidant Properties
Research into phenolic derivatives, including compounds structurally related to amino[4-(2-phenylethoxy)phenyl]acetic acid, has shown significant antioxidant properties. These compounds exhibit the ability to inhibit lipid peroxidation and act as peroxyl radical scavengers, highlighting their potential in preventing oxidative stress-related damage in biological systems (T. Dinis et al., 1994).
Corrosion Inhibition
The corrosion inhibition effects of amino acids, including structures similar to amino[4-(2-phenylethoxy)phenyl]acetic acid, have been studied, indicating their potential as corrosion inhibitors. These findings suggest that incorporating amino[4-(2-phenylethoxy)phenyl]acetic acid derivatives could enhance corrosion resistance in various materials, offering a biologically inspired approach to corrosion prevention (S. Kaya et al., 2016).
Materials Science
The synthesis of chiral [Rh(aminocarboxylato)(η4-cod)] and chiral Rh(amino alcohol)(η4-cod) complexes demonstrates the utility of amino[4-(2-phenylethoxy)phenyl]acetic acid derivatives in materials science. These complexes, obtained through reactions with amino acids and amino alcohols, are characterized by their thermal and thermo-mechanical properties, making them suitable for various applications (M. Enamullah et al., 2006).
Fluorescence Derivatization
Amino acids, including those related to amino[4-(2-phenylethoxy)phenyl]acetic acid, can be used for fluorescence derivatization in liquid chromatography. This process, involving the reaction with specific reagents to form fluorescent derivatives, enhances the detection and analysis of amino acids, providing a valuable tool for biochemical and pharmaceutical research (T. Iwata et al., 2000).
Mechanism of Action
Target of Action
The primary target of Amino[4-(2-phenylethoxy)phenyl]acetic acid is Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and the signaling of nerve cells.
Mode of Action
It is known to interact with its target enzyme, potentially altering its function . The changes resulting from this interaction can influence various cellular processes, potentially leading to observable effects at the cellular or organism level.
Biochemical Pathways
Given its target, it is likely involved in pathways related to cell growth and nerve cell signaling .
Result of Action
The molecular and cellular effects of Amino[4-(2-phenylethoxy)phenyl]acetic acid’s action depend on a variety of factors, including the specific cells it interacts with, the nature of the interaction, and the downstream effects of these interactions .
Action Environment
The action, efficacy, and stability of Amino[4-(2-phenylethoxy)phenyl]acetic acid can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules that can interact with the compound .
properties
IUPAC Name |
2-amino-2-[4-(2-phenylethoxy)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(16(18)19)13-6-8-14(9-7-13)20-11-10-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHONQAMLVHSTGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino[4-(2-phenylethoxy)phenyl]acetic acid |
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